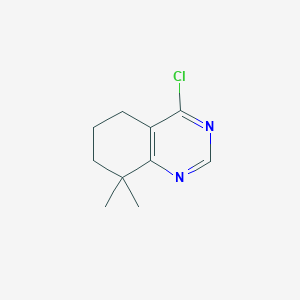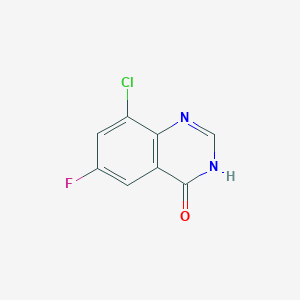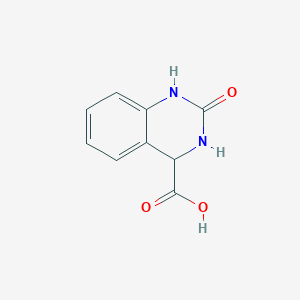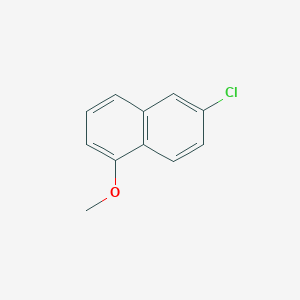![molecular formula C10H10O2S B11902688 (7-Methoxybenzo[b]thiophen-5-yl)methanol](/img/structure/B11902688.png)
(7-Methoxybenzo[b]thiophen-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Methoxybenzo[b]thiophen-5-yl)methanol is a chemical compound with the molecular formula C10H10O2S and a molecular weight of 194.25 g/mol . It is characterized by the presence of a methoxy group attached to a benzo[b]thiophene ring, which is further substituted with a methanol group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methoxybenzo[b]thiophen-5-yl)methanol typically involves the following steps:
Formation of the Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized through cyclization reactions involving appropriate precursors.
Methoxylation: Introduction of the methoxy group at the 7-position can be achieved using methoxylation reagents under controlled conditions.
Methanol Substitution: The final step involves the substitution of a methanol group at the 5-position, which can be carried out using suitable reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
(7-Methoxybenzo[b]thiophen-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the methanol group to other functional groups such as methyl or ethyl groups.
Substitution: The methoxy and methanol groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and catalysts such as palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions include various substituted benzo[b]thiophenes, aldehydes, ketones, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(7-Methoxybenzo[b]thiophen-5-yl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (7-Methoxybenzo[b]thiophen-5-yl)methanol involves its interaction with molecular targets and pathways within biological systems. The methoxy and methanol groups play a crucial role in its binding affinity and reactivity with target molecules. These interactions can lead to various biological effects, including modulation of enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
(7-Methoxybenzo[b]thiophen-5-yl)boronic acid: Similar in structure but contains a boronic acid group instead of a methanol group.
(7-Methoxybenzo[b]thiophen-5-yl)amine: Contains an amine group at the 5-position instead of a methanol group.
Uniqueness
(7-Methoxybenzo[b]thiophen-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10O2S |
|---|---|
Molecular Weight |
194.25 g/mol |
IUPAC Name |
(7-methoxy-1-benzothiophen-5-yl)methanol |
InChI |
InChI=1S/C10H10O2S/c1-12-9-5-7(6-11)4-8-2-3-13-10(8)9/h2-5,11H,6H2,1H3 |
InChI Key |
ZFZGTWXDXHULHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)CO)C=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(7-Chloro-3H-pyrazolo-[4,3-d]pyrimidin-3-yl)ethanol](/img/structure/B11902608.png)
![3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid](/img/structure/B11902616.png)
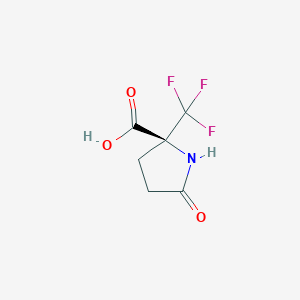
![2-(4-Imino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)ethanol](/img/structure/B11902626.png)
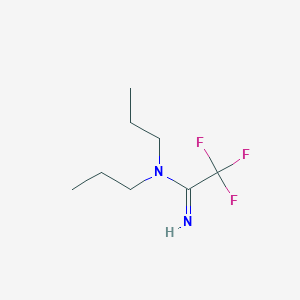
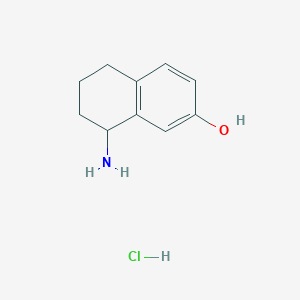
![6-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11902653.png)
![(6-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11902656.png)
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxamide](/img/structure/B11902668.png)
